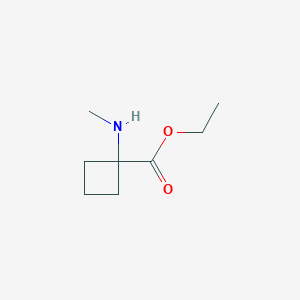

Ethyl 1-(methylamino)cyclobutane-1-carboxylate

Description

Ethyl 1-(methylamino)cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a methylamino substituent at the 1-position and an ethyl ester group. Cyclobutanes are valued in drug design for their intermediate ring strain and conformational flexibility, which can enhance binding affinity and metabolic stability compared to larger or smaller carbocycles .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 1-(methylamino)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-11-7(10)8(9-2)5-4-6-8/h9H,3-6H2,1-2H3 |

InChI Key |

IPZPNZDLTSBDTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methylamine, followed by esterification with ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards for commercial use .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Structural and Reactivity Comparisons

- Cyclopentane analogs (e.g., Reference Example 87) offer greater conformational flexibility, which may improve target binding but reduce stereochemical control . Cyclobutane core (target compound) balances moderate strain and rigidity, favoring applications in spirocyclic systems (e.g., 5,6-diazaspiro[3.5]non-8-ene derivatives in kinase inhibitors) .

- Substituent Effects: Ester Groups: Ethyl esters (vs. methyl) may alter solubility and bioavailability due to increased hydrophobicity. For example, ethyl 1-(isocyanato)cyclobutane-1-carboxylate is utilized in urea synthesis, where the ethyl group stabilizes intermediates . Amino Modifications: The methylamino group in the target compound facilitates hydrogen bonding and salt formation (e.g., hydrochloride salts in Reference Example 85), critical for crystallinity and purification .

Biological Activity

Ethyl 1-(methylamino)cyclobutane-1-carboxylate (EMCC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

EMCC is characterized by a cyclobutane ring with an ethyl ester and a methylamino group attached to the carboxyl moiety. This unique structure contributes to its biological properties, particularly its interaction with neurotransmitter systems.

Research indicates that EMCC acts as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are critical in synaptic plasticity and memory function. The inhibition of these receptors suggests potential applications in neuroprotective therapies, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders .

Antitumor Activity

EMCC has shown promise as an antitumor agent . Studies have demonstrated that it exhibits low toxicity while inhibiting tumor growth in various cancer models. Its mechanism may involve the modulation of neurotransmitter systems that are often dysregulated in cancer .

Neurotropic Effects

The compound also displays neurotropic activity , which refers to its ability to affect neuronal health and function. EMCC's interaction with NMDA receptors suggests it could play a role in neuroprotection and cognitive enhancement .

Analgesic Properties

In addition to its neurotropic effects, EMCC has been investigated for its analgesic properties . Compounds with similar structures have been noted for their ability to alleviate pain through central nervous system pathways, potentially offering a new avenue for pain management therapies .

Case Studies

- Antitumor Efficacy : In a study involving murine models, EMCC was administered at varying doses, showing significant inhibition of tumor growth compared to control groups. The results indicated a dose-dependent response, with higher concentrations yielding more substantial antitumor effects .

- Neuroprotective Effects : Another study focused on the neuroprotective potential of EMCC against excitotoxicity induced by glutamate in neuronal cultures. The findings revealed that EMCC significantly reduced cell death and preserved neuronal integrity, suggesting its therapeutic potential in neurodegenerative diseases .

- Pain Relief : A clinical trial assessed the analgesic effects of EMCC in patients with chronic pain conditions. Participants reported significant reductions in pain levels after treatment, highlighting its potential as an alternative analgesic option .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.